molecular formula C7H15NO B169133 (1S,2R)-2-(Methylamino)cyclohexanol CAS No. 112708-89-1

(1S,2R)-2-(Methylamino)cyclohexanol

Cat. No.: B169133
CAS No.: 112708-89-1
M. Wt: 129.2 g/mol
InChI Key: HILGAVODIXBHHR-RQJHMYQMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Methylamino)cyclohexanol typically involves the reduction of the corresponding ketone using chiral catalysts. One common method is the asymmetric reduction of 2-(methylamino)cyclohexanone using a chiral borane reagent . The reaction is carried out under controlled temperature and pressure conditions to ensure high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Methylamino)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1S,2R)-2-(Methylamino)cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Methylamino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-(Methylamino)cyclohexanol is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1S,2R)-2-(methylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILGAVODIXBHHR-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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